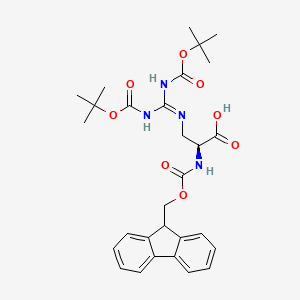

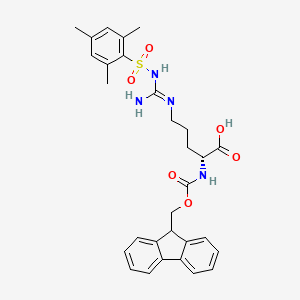

Fmoc-D-Arg(Mts)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-D-Arg(Mts)-OH, also known as Fmoc-D-Arginine(Methylthio)methyl Ester Hydrochloride, is a versatile, synthetic amino acid derivative with a wide range of applications in the scientific research field. It is a valuable tool for researchers due to its unique properties, which include its ability to be synthesized easily, its high reactivity, and its ability to be used in various biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

Fmoc-D-Arg(Mts)-OH: A Comprehensive Analysis of Scientific Research Applications

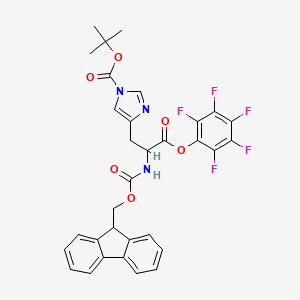

Peptide Synthesis: Fmoc-D-Arg(Mts)-OH is primarily used in the field of peptide synthesis. It is a protected form of the amino acid arginine, which allows for its incorporation into peptide chains without unwanted side reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be added to a growing peptide chain and then selectively deprotected.

Drug Development: In drug development, Fmoc-D-Arg(Mts)-OH can be utilized to create peptides that mimic certain biological activities or inhibit specific processes. These peptides can serve as lead compounds for the development of new drugs.

Bio-Templating: According to a publication from RSC Publishing, Fmoc-modified amino acids can be used in bio-templating applications . This involves using biological molecules as templates to create complex structures at the nanoscale, which can have various applications in materials science and nanotechnology.

Optical Applications: The same publication also mentions optical applications for Fmoc-modified amino acids . These compounds can have unique optical properties that make them suitable for use in devices such as sensors or imaging agents.

Catalytic Properties: Fmoc-modified amino acids, including Fmoc-D-Arg(Mts)-OH, may exhibit catalytic properties that can be harnessed in various chemical reactions . This can be particularly useful in creating more efficient or selective catalysts.

Therapeutic Applications: Peptides synthesized using Fmoc-D-Arg(Mts)-OH can have therapeutic applications. For example, they might act as enzyme inhibitors or receptor agonists/antagonists, which can be used to treat various diseases.

Antibiotic Properties: Some peptides synthesized with Fmoc-D-Arg(Mts)-OH may exhibit antibiotic properties, providing a basis for the development of new antibacterial agents .

Cell Cultivation: Lastly, Fmoc-modified amino acids are used in cell cultivation to study cell behavior and interactions . They can be incorporated into culture media or used to modify surfaces to influence cell growth and differentiation.

Eigenschaften

IUPAC Name |

(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMUQIZIPLJEHW-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Arg(Mts)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.